molecular formula C9H18N2 B124487 (2S,5R)-1-allyl-2,5-dimethylpiperazine CAS No. 155836-79-6

(2S,5R)-1-allyl-2,5-dimethylpiperazine

Cat. No. B124487
M. Wt: 154.25 g/mol
InChI Key: VKUXNUOPPQWDMV-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S,5R)-1-allyl-2,5-dimethylpiperazine” is a chiral reagent . It is a preparation of the undesired (+)-enantiomer of (-)-(2S,5R)-1-Allyl-2,5-dimethylpiperazine . It is an intermediate in the synthesis of δ-opioid receptor ligands .


Synthesis Analysis

This compound is synthesized as an intermediate in the production of δ-opioid receptor ligands . Unfortunately, the specific synthesis process is not detailed in the available resources.


Chemical Reactions Analysis

The specific chemical reactions involving “(2S,5R)-1-allyl-2,5-dimethylpiperazine” are not detailed in the available resources. It is known to be used in the synthesis of δ-opioid receptor ligands .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • (2S,5R)-1-allyl-2,5-dimethylpiperazine is primarily recognized for its role in the synthesis of delta-opioid receptor ligands. A high-yield synthesis method has been developed to produce this compound, which is crucial in the laboratory preparation of delta-opioid receptor ligands in significant quantities (Janetka et al., 2003). Additionally, this compound is involved in the synthesis of highly selective delta opioid receptor agonist SNC 80 and its derivatives, which have shown strong selectivity and affinity for rat delta receptors in radioreceptor binding studies (Calderon et al., 1997).

Crystal and Molecular Structure Studies

  • Research into the crystal and molecular structure of trans-2,5-dimethylpiperazine, a related compound, provides insights into its molecular behavior and interactions. The structure has been analyzed using X-ray methods, revealing a centrosymmetric molecule with a chair form piperazine ring (Okamoto et al., 1982).

Medical Implant Applications

  • Piperazine copolymers, including those related to trans-2,5-dimethylpiperazine, have been investigated for potential use in medical implant applications, particularly in cornea replacement. Studies have focused on their thermal stability, resistance to ultraviolet and visible radiation, and blood coagulation properties (Bruck, 1969).

Pharmaceutical Development

  • The compound is utilized in the development of various pharmaceutical agents, including CCR1 antagonists for treating inflammatory diseases, showcasing its versatility in drug development (Norman, 2006).

Chemical Synthesis and Stereochemistry

  • Extensive research has been conducted on the synthesis and stereochemistry of this compound and its derivatives. These studies are crucial for understanding its binding activity and potential pharmaceutical applications, especially in opioid receptor targeting (Kim et al., 2003).

Safety And Hazards

“(2S,5R)-1-allyl-2,5-dimethylpiperazine” is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information is not provided in the available resources.

Future Directions

The future directions for the use of “(2S,5R)-1-allyl-2,5-dimethylpiperazine” are not detailed in the available resources. As it is an intermediate in the synthesis of δ-opioid receptor ligands, it may continue to be used in this capacity .

properties

IUPAC Name

(2S,5R)-2,5-dimethyl-1-prop-2-enylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-4-5-11-7-8(2)10-6-9(11)3/h4,8-10H,1,5-7H2,2-3H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUXNUOPPQWDMV-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN[C@@H](CN1CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10461446
Record name (2S,5R)-1-allyl-2,5-dimethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,5R)-1-allyl-2,5-dimethylpiperazine

CAS RN

155836-79-6
Record name (2S,5R)-1-allyl-2,5-dimethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of racemic 1-allyl-2,5-dimethylpiperazine (3.82 g, 24.8 mmol, Example 42, infra) and (+)-di-p-toluoyl-D-tartaric acid (9.55 g, 24.8 mmol) in absolute ethanol (40 mL) was heated to reflux and allowed to cool gradually to room temperature. After standing for one day the salt was collected by filtration, washed with ethanol and dried to give 11.0 g. This was recrystallized four times from absolute ethanol to give the salt (4.5 g, 68% of theoretical for one enantiomer) as a white solid. The salt (3.3 g, 6.1 mmol) was partitioned between 2N sodium hydroxide solution and dichloromethane. The dichloromethane phase was separated, the alkali washed twice with dichloromethane, and the combined dichloromethane phases were dried with magnesium sulfate and evaporated to give (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, (0.92 g, 98% recovery from the salt), [α]D20 =-55.7° (ethanol, c=1.8).
Quantity
3.82 g
Type
reactant
Reaction Step One
Name
(+)-di-p-toluoyl-D-tartaric acid
Quantity
9.55 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
salt
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JW Janetka, MS Furness, X Zhang… - The Journal of …, 2003 - ACS Publications
A convenient, high-yield enantioconvergent synthesis of (−)-1-allyl-(2S,5R)-dimethylpiperazine from trans-2,5-dimethylpiperazine has been developed. This compound is an important …
Number of citations: 10 pubs.acs.org
SN Calderon, KC Rice, RB Rothman… - Journal of medicinal …, 1997 - ACS Publications
The highly selective delta (δ) opioid receptor agonist SNC 80 [(+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide, (+)-21] and novel …
Number of citations: 91 pubs.acs.org

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